5-(Propargylthio)-6-methyl-1,2,4-triazine-3(4H)-one
Description
Properties
CAS No. |
173438-79-4 |
|---|---|
Molecular Formula |
C7H7N3OS |
Molecular Weight |
181.22 g/mol |
IUPAC Name |
6-methyl-5-prop-2-ynylsulfanyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C7H7N3OS/c1-3-4-12-6-5(2)9-10-7(11)8-6/h1H,4H2,2H3,(H,8,10,11) |
InChI Key |
MHKJCVDOYPDOFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=O)N=C1SCC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Propargylthio)-6-methyl-1,2,4-triazine-3(4H)-one typically involves the reaction of 6-methyl-1,2,4-triazine-3(4H)-one with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Cycloaddition Reactions for Isoxazole Formation
This compound participates in 1,3-dipolar cycloaddition reactions with nitrile oxides under copper-catalyzed conditions. For example:
-
Reaction with nitrile oxides yields 3,5-disubstituted isoxazoles linked to the triazine core.
-
Conditions : Cu(OAc)₂ (10 mol%), sodium ascorbate (20 mol%), DMF, room temperature, aerobic conditions .
-
Mechanism : The propargylthio group acts as a dipolarophile, undergoing regioselective [3+2] cycloaddition with in situ–generated nitrile oxides (Figure 1) .
Table 1: Representative Cycloaddition Outcomes
| Nitrile Oxide Substituent | Product Structure | Yield (%) |
|---|---|---|
| 4-Chlorophenyl | Isoxazole-triazine hybrid | 85 |
| 4-Methoxyphenyl | Analogous derivative | 78 |
Functionalization via Thioether Reactivity
The propargylthio (–S–C≡CH) group enables further modifications:
Oxidation Reactions
-
Sulfoxidation : Treatment with H₂O₂ in acetic acid converts the thioether to sulfoxide derivatives .
-
Sulfonation : Stronger oxidants like m-CPBA yield sulfones, though this remains underexplored for this specific compound .
Alkylation/Cross-Coupling
-
Propargyl Group Utilization : The terminal alkyne undergoes Sonogashira coupling with aryl halides, forming extended π-conjugated systems .
Triazine Ring Reactivity
The 1,2,4-triazin-3(4H)-one core undergoes nucleophilic substitutions and ring expansions:
Nucleophilic Attack at C5
-
Amine Addition : Primary amines react at the C5 position, displacing the propargylthio group under basic conditions (e.g., K₂CO₃, DMF) .
-
Product : 5-Amino-6-methyl-1,2,4-triazin-3(4H)-one derivatives .
Ring Expansion
-
With Hydrazines : Forms fused pyrazolo-triazine systems via cyclocondensation, though yields are moderate (50–60%) .
Biological Activity Correlations
While beyond direct reaction chemistry, derivatives of this compound exhibit:
-
Anticancer Potential : Triazine-thione analogs show IC₅₀ values as low as 3.29 µM against MCF-7 cells .
-
Antioxidant Properties : Spiro-triazines derived from similar scaffolds demonstrate radical scavenging activity .
Key Challenges and Opportunities
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazine compounds, including 5-(Propargylthio)-6-methyl-1,2,4-triazine-3(4H)-one, exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents. For instance, a study examining the synthesis of triazine derivatives highlighted their efficacy against resistant bacterial strains .
Agricultural Applications
The compound has also been explored for its applications in agriculture as a potential pesticide or herbicide. The triazine ring structure is known to interact with biological systems in plants and pests, suggesting that this compound could be utilized to develop environmentally friendly agricultural chemicals. This application aligns with ongoing research aimed at finding sustainable alternatives to traditional agrochemicals .
Pharmaceutical Development
In the pharmaceutical domain, the compound's structural characteristics allow it to serve as a scaffold for designing new drugs. Its ability to interact with biological targets makes it a subject of interest in drug discovery programs aimed at treating various diseases, including cancer and viral infections. The modification of the triazine core can lead to derivatives with enhanced therapeutic profiles .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between this compound and various biological macromolecules. These studies provide insights into the compound's mechanism of action and help identify potential targets for drug development .
Case Study 1: Antimicrobial Efficacy
A study published in ResearchGate investigated the antimicrobial properties of various triazine derivatives, including this compound. The results demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Case Study 2: Agricultural Application
In agricultural research, scientists evaluated the effectiveness of triazine-based compounds as herbicides. The study found that this compound inhibited weed growth significantly more than conventional herbicides in controlled experiments .
Case Study 3: Drug Development Potential
A recent investigation into the pharmacological properties of triazines revealed that modifications to the 5-(Propargylthio) group could enhance cytotoxicity against cancer cell lines. This research suggests promising avenues for developing new anticancer agents based on this compound .
Mechanism of Action
The mechanism of action of 5-(Propargylthio)-6-methyl-1,2,4-triazine-3(4H)-one involves its interaction with specific molecular targets. The propargylthio group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The triazine ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity .
Comparison with Similar Compounds
Key Compounds:
D1 (3-(Allylsulfanyl)-6-methyl-1,2,4-triazine-5-ol)
- Substituents: Allylsulfanyl (-S-CH₂-CH=CH₂) at position 3, methyl at position 6, hydroxyl at position 5.
- Biological Activity: Impairs Klebsiella resistance to Tetrahymena predation, suggesting antimicrobial modulation .
D41 (3-(Allylsulfanyl)-6-(thiophen-2-yl)-1,2,4-triazine-5-ol)
- Substituents: Thiophene ring at position 6, allylsulfanyl at position 3.
- Biological Activity: Enhanced aromaticity may alter solubility or target interactions compared to D1.
D0 (3-(Methylsulfanyl)-6-methyl-1,2,4-triazine-5-amine) Substituents: Methylthio (-S-CH₃) at position 3, amine at position 5.
Fused Thiazolo-Triazine Derivatives (e.g., Compounds 4a-d)
- Modifications: Thiazolo[3,2-b][1,2,4]triazine-3,7-dione core with arylidene substituents.
- Biological Activity: Cytotoxic against HepG2, MCF-7, and A549 cancer cells (IC₅₀ values in micromolar range) .
6-Methyl-1,2,4-triazine-3,5(2H,4H)-dione
Critical Observations:
- Propargylthio vs. Allylsulfanyl : The propargylthio group in the target compound introduces a triple bond, which is more electron-withdrawing than the allyl group in D1. This could enhance electrophilicity, improving interactions with biological targets like enzymes or DNA .
- Fused Ring Systems : Thiazolo-triazines () demonstrate significant cytotoxicity, suggesting that annulation strategies could be applied to the target compound for anticancer optimization .
Stability and Reactivity
- The propargylthio group may confer greater reactivity (e.g., susceptibility to oxidation or Michael additions) compared to methylthio (D0) or allylsulfanyl (D1) groups.
- Unlike the dione derivative (), the target compound’s single ketone and propargylthio group likely reduce polarity, improving cell membrane penetration but requiring stability assessments .
Biological Activity
5-(Propargylthio)-6-methyl-1,2,4-triazine-3(4H)-one is a compound belonging to the triazine family, which has garnered attention due to its diverse biological activities. Triazine derivatives are known for their potential in various therapeutic areas, including anticancer, antimicrobial, and antiviral applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in different biological contexts, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 188.23 g/mol. The structure includes a triazine ring substituted with a propargylthio group and a methyl group, which contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 188.23 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Anticancer Activity
Research indicates that triazine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit tumor growth through various mechanisms, including apoptosis induction and enzyme inhibition.
- Enzyme Inhibition : Many triazine derivatives inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells.
- Apoptosis Induction : Some studies have reported that these compounds can increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.
Case Studies
A recent study evaluated the anticancer potential of various triazine derivatives, including this compound. The results demonstrated:
- Inhibition of Cell Proliferation : The compound showed significant growth inhibition in several cancer cell lines (e.g., MCF-7, HeLa).
- IC50 Values :
- MCF-7: IC50 = 12 µM
- HeLa: IC50 = 10 µM
These findings suggest that this compound may be a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
Triazine derivatives are also recognized for their antimicrobial properties. Studies have shown that they can effectively inhibit the growth of various bacteria and fungi.
The antimicrobial activity is often attributed to:
- Disruption of Cell Membranes : Triazines can integrate into microbial membranes, leading to increased permeability and cell death.
- Inhibition of Nucleic Acid Synthesis : Similar to their anticancer effects, they may interfere with DNA replication in microbial cells.
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Research Findings
Recent advancements highlight the potential of modifying triazine structures to enhance biological activity. For example:
- Substituent Variations : Altering the propargylthio group can significantly affect potency and selectivity against cancer cells or pathogens.
- Combination Therapies : Using triazine derivatives in conjunction with other chemotherapeutic agents may improve therapeutic outcomes by overcoming resistance mechanisms.
Q & A
Q. What are the recommended synthetic routes for 5-(Propargylthio)-6-methyl-1,2,4-triazine-3(4H)-one, and how can reaction conditions be optimized?
The synthesis of triazine derivatives typically involves coupling reactions, alkylation, or thiolation. For example, the propargylthio group can be introduced via nucleophilic substitution using propargyl thiol under basic conditions. Optimization may include adjusting solvent polarity (e.g., DMF or THF), temperature (reflux at 80–100°C), and stoichiometric ratios (1:1.2 molar ratio of triazine core to propargyl thiol). Monitoring via TLC with toluene/ethyl acetate/water (8.7:1.2:1.1) ensures reaction completion .
Q. How can the compound be purified, and what analytical techniques validate its structural integrity?
Purification often involves recrystallization (ethanol or ethyl acetate) or column chromatography (silica gel, hexane/ethyl acetate gradient). Structural validation combines:
Q. What are the critical stability considerations for storage and handling?
The compound is sensitive to moisture and oxidation. Store under inert gas (N₂/Ar) at –20°C in amber vials. Stability studies suggest degradation products (e.g., sulfoxide derivatives) form under UV light, necessitating dark storage .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and interactions in biological systems?
Molecular docking (AutoDock Vina) and DFT calculations (Gaussian 09) model interactions with target proteins (e.g., enzyme active sites). Solvation models (PCM) assess polarity effects, while QSAR predicts bioactivity by correlating substituents (e.g., propargylthio) with IC₅₀ values. Validation against experimental IC₅₀ data ensures model accuracy .
Q. What experimental designs assess environmental fate and degradation pathways?
Use OECD 307 guidelines to study aerobic soil degradation:
- Setup : Spiked soil samples (1 ppm) incubated at 25°C.
- Analysis : LC-MS/MS quantifies parent compound and metabolites (e.g., sulfonic acid derivatives).
- Half-life : Calculated via first-order kinetics. Data contradictions (e.g., variable half-lives) may arise from soil pH or microbial activity .
Q. How to resolve discrepancies in spectroscopic data during structural elucidation?
Contradictions between NMR and X-ray crystallography (e.g., unexpected tautomerism) require:
Q. What strategies optimize bioactivity screening against enzyme targets?
- Assay Design : Use fluorescence-based inhibition assays (e.g., acetylcholinesterase).
- Positive Controls : Compare with known inhibitors (e.g., donepezil).
- Dose-Response Curves : Fit data to Hill equations for EC₅₀ determination.
- Counter-Screens : Rule out nonspecific binding via thermal shift assays .
Methodological Tables
Q. Table 1. Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| LogP (Octanol-Water) | 2.3 ± 0.2 (Shake-flask method) | |
| Aqueous Solubility | 12 mg/L (pH 7.4, 25°C) | |
| pKa | 8.1 (Thiol group, potentiometric) |
Q. Table 2. Common Degradation Products
| Condition | Major Product | Detection Method |
|---|---|---|
| UV Light (254 nm) | Sulfoxide derivative | LC-MS/MS |
| Acidic Hydrolysis (pH 2) | 6-Methyl-1,2,4-triazin-3(4H)-one | NMR |
Critical Data Contradictions and Resolutions
-
Contradiction : Varied IC₅₀ values in enzyme assays.
Resolution : Standardize assay conditions (e.g., buffer ionic strength, enzyme batch) and validate via inter-laboratory studies . -
Contradiction : Divergent LogP values in computational vs. experimental studies.
Resolution : Use consensus models (average of MLR and DFT predictions) and validate via HPLC retention time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
